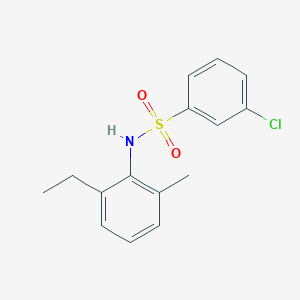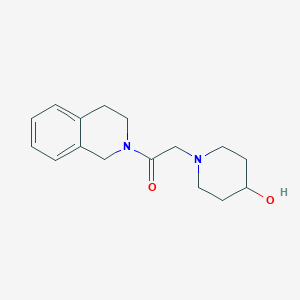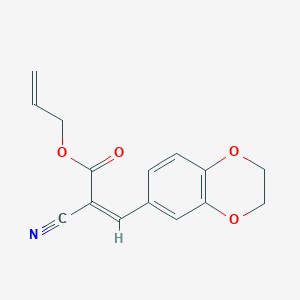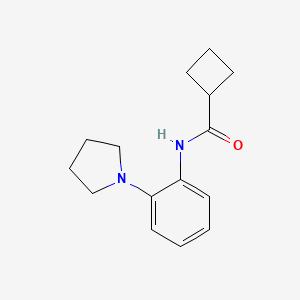
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, also known as CEMB, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. CEMB has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
科学研究应用
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been used in various scientific research applications, including as a tool to study the role of sulfonamide-based compounds in biological systems. It has been found to have anti-inflammatory properties and has been used to study the mechanism of action of other anti-inflammatory drugs. 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has also been used in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been used as an antibacterial agent, where it has been found to be effective against both gram-positive and gram-negative bacteria.
作用机制
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of sulfonamide-based enzymes. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide inhibits the activity of sulfonamide-based enzymes, leading to a decrease in the production of inflammatory mediators. In vivo studies have shown that 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide reduces inflammation in animal models of arthritis and colitis. Additionally, 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide in lab experiments is its anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases. Additionally, 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been found to be effective against both gram-positive and gram-negative bacteria, making it a useful tool for studying bacterial infections. However, one limitation of using 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for research on 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide. One area of interest is the development of new sulfonamide-based compounds with improved properties, such as increased solubility and selectivity. Additionally, further research is needed to understand the mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the safety and toxicity of 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide in animal models and humans.
合成方法
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can be synthesized by reacting 3-chlorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The yield of 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is typically around 70%.
属性
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-3-12-7-4-6-11(2)15(12)17-20(18,19)14-9-5-8-13(16)10-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBESKIOZVSWTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)



![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
